molecular formula C14H16F3NO2 B13993071 Methyl 4-piperidin-1-yl-2-(trifluoromethyl)benzoate

Methyl 4-piperidin-1-yl-2-(trifluoromethyl)benzoate

Cat. No.: B13993071
M. Wt: 287.28 g/mol
InChI Key: KARFDZJUAPNBON-UHFFFAOYSA-N
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Description

Methyl 4-piperidin-1-yl-2-(trifluoromethyl)benzoate is an organic compound that features a piperidine ring, a trifluoromethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-piperidin-1-yl-2-(trifluoromethyl)benzoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Esterification: The final step involves esterification to form the benzoate ester.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the benzoate ester.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or benzoate derivatives.

Scientific Research Applications

Methyl 4-piperidin-1-yl-2-(trifluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-piperidin-1-yl-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-piperidin-1-ylbenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the piperidine ring.

    Piperidine derivatives: Various piperidine-based compounds with different substituents.

Uniqueness: Methyl 4-piperidin-1-yl-2-(trifluoromethyl)benzoate is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

methyl 4-piperidin-1-yl-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C14H16F3NO2/c1-20-13(19)11-6-5-10(9-12(11)14(15,16)17)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8H2,1H3

InChI Key

KARFDZJUAPNBON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCCCC2)C(F)(F)F

Origin of Product

United States

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